3-(Propylthio)propan-1-amine
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Overview
Description
“3-(Propylthio)propan-1-amine” is a derivative of ammonia in which one, two, or all three hydrogen atoms are replaced by hydrocarbon groups . It is a primary amine, meaning it has one alkyl (or aryl) group on the nitrogen atom .
Synthesis Analysis
The synthesis of “this compound” involves the Mannich condensation of 1-(p-tolyloxy)-3-(propylsulfanyl)propane-2-ol with formaldehyde and secondary amines . The reaction was performed with equimolar ratio of the reagents, at 75–80°C, during 4 h in aqueous solution of NaOH .Molecular Structure Analysis
The molecular structure of “this compound” is similar to that of propan-1-amine . It has a cyclic benzene or phenyl group, a two carbon ethyl moiety, and a terminal nitrogen .Chemical Reactions Analysis
The chemical reactions involving “this compound” include the formation of new aminomethoxy derivatives of 1-(p-tolyloxy)-3-(propylsulfanyl)propane . The reaction of aldehydes and ketones with primary amines forms imine derivatives .Scientific Research Applications
Corrosion Inhibition : Tertiary amines like 3-(Propylthio)propan-1-amine show potential in inhibiting corrosion on metal surfaces. For instance, certain tertiary amines have demonstrated effectiveness in retarding the anodic dissolution of iron, thereby acting as anodic inhibitors (Gao, Liang, & Wang, 2007).
Synthesis of Isothiocyanates : Research indicates that primary amines, potentially including compounds like this compound, can be used in the synthesis of isothiocyanates. These compounds are obtained through a two-step, one-pot reaction, highlighting the versatility of amines in chemical synthesis (Janczewski et al., 2017).
Antibacterial Properties : Certain derivatives of amines, such as 1,3-bis(aryloxy)propan-2-amines, have demonstrated significant antibacterial activity against Gram-positive pathogens. This suggests a potential role for related compounds in developing new antibacterial agents (Serafim et al., 2019).
Material Science Applications : Amine compounds are used in the synthesis of new materials, such as tetrathiomolybdates with organic ammonium cations. These materials have applications in areas ranging from catalysis to materials chemistry (Srinivasan et al., 2004).
Physical Property Analysis in Solutions : Studies have been conducted to understand the physical properties, like density and viscosity, of solutions containing amines. This research is vital for applications in industrial processes, such as gas separation (Blanco et al., 2017).
Organic Synthesis : Amines are key in organic synthesis, facilitating site-selective C–H arylation of primary aliphatic amines. This process is essential in creating structurally complex and biologically significant compounds (Liu & Ge, 2016).
Bioconjugation Studies : Research on the mechanism of amide formation in aqueous media, using compounds like carbodiimide, is crucial for bioconjugation applications in biological and medical fields (Nakajima & Ikada, 1995).
Safety and Hazards
Future Directions
The future directions for “3-(Propylthio)propan-1-amine” could involve its incorporation into self-assembled monolayers on metal oxide surfaces . Additionally, the synthesis of new generations of different aminomethoxy derivatives on the basis of available raw materials and modified procedures is a topic of interest .
Properties
IUPAC Name |
3-propylsulfanylpropan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NS/c1-2-5-8-6-3-4-7/h2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJQHYOZSXUTNLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSCCCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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